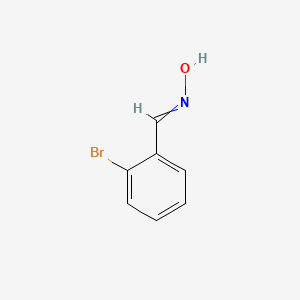

2-Bromobenzaldoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromobenzaldoxime: is an organic compound characterized by the presence of bromine and aldehyde functional groups. It has the chemical formula C7H6BrNO and a molecular weight of 201.03 g/mol . This compound is known for its applications in various chemical processes and is commonly used as a reagent in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromobenzaldoxime can be synthesized from 2-bromobenzaldehyde and hydroxylamine hydrochloride. The reaction typically involves the addition of hydroxylamine hydrochloride to 2-bromobenzaldehyde in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or ethanolic solution at room temperature .

Industrial Production Methods: The industrial production of 2-bromobenzaldehyde oxime follows similar synthetic routes but on a larger scale. The process involves the use of hydroxylamine hydrochloride and 2-bromobenzaldehyde in a controlled environment to ensure maximum yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH levels .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromobenzaldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-bromobenzonitrile.

Reduction: It can be reduced to form 2-bromobenzylamine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed:

Oxidation: 2-Bromobenzonitrile

Reduction: 2-Bromobenzylamine

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Organic Reactions

2-Bromobenzaldoxime is utilized as a reagent in organic synthesis, particularly in the formation of oxime derivatives. Its ability to react with various electrophiles makes it a valuable intermediate in the synthesis of more complex organic molecules. For instance, it can be used to synthesize substituted phenols and amines through nucleophilic substitution reactions.

Table 1: Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic Substitution | Substituted Phenols | Base, solvent (DMF) |

| Condensation Reaction | Oxime Derivatives | Acid catalyst |

| Cyclization | Heterocycles | Heat, solvent (Ethanol) |

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. This has led to investigations into its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 100 µg/mL.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 150 µg/mL |

Environmental Applications

Heavy Metal Ion Detection

This compound has shown promise in environmental chemistry for detecting heavy metal ions. Its ability to form stable complexes with metal ions such as lead and cadmium makes it suitable for use in sensor technologies.

Case Study: Heavy Metal Detection

In a study published in the Journal of Environmental Chemistry, researchers developed a sensor based on this compound that successfully detected lead ions in contaminated water samples. The sensor demonstrated high sensitivity and selectivity, making it a potential tool for environmental monitoring.

Table 3: Detection Limits of Heavy Metals Using this compound

| Metal Ion | Detection Limit (ppm) | Methodology |

|---|---|---|

| Lead | 0.5 | Colorimetric Analysis |

| Cadmium | 1.0 | Fluorescence Spectroscopy |

Mécanisme D'action

The mechanism of action of 2-bromobenzaldehyde oxime involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes by forming covalent bonds with the active sites. This interaction can lead to the modification of protein structures and functions, thereby affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

- 2-Bromobenzaldehyde

- 3-Bromobenzaldehyde

- 4-Bromobenzaldehyde

- Benzaldehyde oxime

- 4-Chlorobenzaldehyde oxime

Comparison: 2-Bromobenzaldoxime is unique due to the presence of both bromine and aldehyde functional groups, which provide it with distinct reactivity and applicationsIts oxime derivative also exhibits unique chemical properties that make it valuable in various scientific research applications .

Propriétés

Formule moléculaire |

C7H6BrNO |

|---|---|

Poids moléculaire |

200.03 g/mol |

Nom IUPAC |

N-[(2-bromophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H |

Clé InChI |

PSIRFUPZHPEKAE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=NO)Br |

SMILES canonique |

C1=CC=C(C(=C1)C=NO)Br |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.